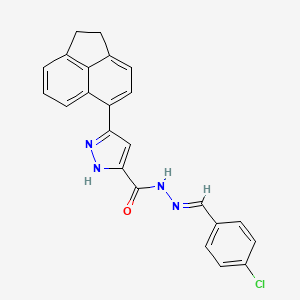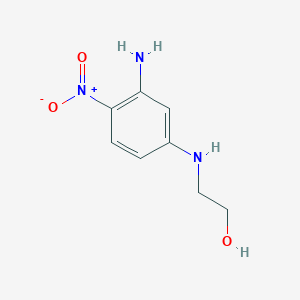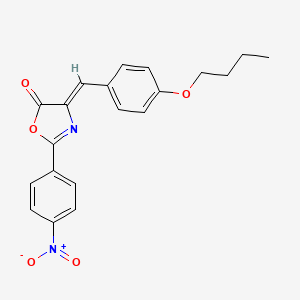![molecular formula C24H21N3O2 B11692750 2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(4-((2E)-2-[(2E)-3-phénylprop-2-én-1-ylidène]hydrazinyl)carbonyl)phényl)-2-méthylbenzamide est un composé organique doté d'une structure complexe, qui comprend plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(4-((2E)-2-[(2E)-3-phénylprop-2-én-1-ylidène]hydrazinyl)carbonyl)phényl)-2-méthylbenzamide implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Le processus commence souvent par la préparation de l'intermédiaire hydrazone, suivie du couplage de cet intermédiaire avec un dérivé de benzamide dans des conditions de réaction spécifiques. Les réactifs couramment utilisés dans ces réactions comprennent les dérivés d'hydrazine, les aldéhydes et les chlorures de benzoyle. Les conditions de réaction peuvent impliquer l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs pour faciliter la réaction .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à écoulement continu. Ces méthodes visent à optimiser le rendement et la pureté tout en minimisant l'utilisation de réactifs et de solvants dangereux. L'utilisation de principes de chimie verte, tels que le recyclage des solvants et la réduction des déchets, est également prise en compte dans la production industrielle.
Applications De Recherche Scientifique
2-METHYL-N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-METHYL-N-(4-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The phenylprop-2-en-1-ylidene moiety may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au N-(4-((2E)-2-[(2E)-3-phénylprop-2-én-1-ylidène]hydrazinyl)carbonyl)phényl)-2-méthylbenzamide comprennent :
- N-Méthyl-N-[(2E)-3-phényl-2-propén-1-yl]aniline
- (2E)-3-(2,6-dichlorophényl)-1-(4-méthoxyphényl)prop-2-én-1-one
Unicité
L'unicité du N-(4-((2E)-2-[(2E)-3-phénylprop-2-én-1-ylidène]hydrazinyl)carbonyl)phényl)-2-méthylbenzamide réside dans sa structure spécifique, qui lui permet de participer à un large éventail de réactions chimiques et de présenter des activités biologiques diverses. Sa capacité à former des liaisons hydrazones stables et à interagir avec diverses cibles moléculaires en fait un composé précieux pour la recherche et les applications industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(4-((2E)-2-[(2E)-3-phénylprop-2-én-1-ylidène]hydrazinyl)carbonyl)phényl)-2-méthylbenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions de réaction peuvent varier en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et l'utilisation de solvants pour dissoudre les réactifs .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des acides carboxyliques ou des cétones, tandis que les réactions de réduction peuvent produire des alcools ou des amines.
Applications de la recherche scientifique
Le N-(4-((2E)-2-[(2E)-3-phénylprop-2-én-1-ylidène]hydrazinyl)carbonyl)phényl)-2-méthylbenzamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme brique de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action du N-(4-((2E)-2-[(2E)-3-phénylprop-2-én-1-ylidène]hydrazinyl)carbonyl)phényl)-2-méthylbenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Propriétés
Formule moléculaire |
C24H21N3O2 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
2-methyl-N-[4-[[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H21N3O2/c1-18-8-5-6-12-22(18)24(29)26-21-15-13-20(14-16-21)23(28)27-25-17-7-11-19-9-3-2-4-10-19/h2-17H,1H3,(H,26,29)(H,27,28)/b11-7+,25-17+ |
Clé InChI |
IAIUFRKWQNWAMN-FPBJWUSOSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)


![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)

![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692773.png)
